molecular formula C7H12O2 B1603747 Methyl 1-methylcyclobutane-1-carboxylate CAS No. 75621-39-5

Methyl 1-methylcyclobutane-1-carboxylate

Cat. No.: B1603747
CAS No.: 75621-39-5
M. Wt: 128.17 g/mol
InChI Key: HWHPNCYVVJDMOE-UHFFFAOYSA-N
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Description

Methyl 1-methylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C7H12O2 . It is a methyl ester derivative of 1-methylcyclobutanecarboxylic acid. This compound is characterized by a cyclobutane ring with a methyl group and a carboxylate ester group attached to it. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Methyl Cyclobutanecarboxylate and Iodomethane:

      Reaction: Methyl cyclobutanecarboxylate reacts with iodomethane in the presence of a base such as sodium hydride.

      Conditions: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of iodomethane.

    • Equation:

      Methyl cyclobutanecarboxylate+IodomethaneMethyl 1-methylcyclobutane-1-carboxylate\text{Methyl cyclobutanecarboxylate} + \text{Iodomethane} \rightarrow \text{Methyl 1-methylcyclobutane-1-carboxylate} Methyl cyclobutanecarboxylate+Iodomethane→Methyl 1-methylcyclobutane-1-carboxylate

Industrial Production Methods:

  • The industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
    • Conditions: Typically carried out in an acidic medium.
    • Products: Oxidation of the methyl group can lead to the formation of carboxylic acids.
  • Reduction:

    • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Conditions: Usually performed in an inert solvent like ether.
    • Products: Reduction of the ester group can yield alcohols.
  • Substitution:

    • Reagents: Nucleophiles like hydroxide ions (OH-) or amines.
    • Conditions: Carried out in polar solvents under mild heating.
    • Products: Substitution reactions can replace the ester group with other functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving cyclobutane derivatives.

Biology and Medicine:

  • Investigated for potential pharmacological properties.
  • Used in the synthesis of biologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of methyl 1-methylcyclobutane-1-carboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis, reduction, or substitution reactions, leading to the formation of various products. The molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used.

Comparison with Similar Compounds

  • Methyl cyclobutanecarboxylate:

    • Lacks the additional methyl group on the cyclobutane ring.
    • Used in similar synthetic applications but with different reactivity.
  • Ethyl 1-methylcyclobutane-1-carboxylate:

    • Has an ethyl ester group instead of a methyl ester group.
    • Exhibits slightly different physical and chemical properties.

Uniqueness:

  • Methyl 1-methylcyclobutane-1-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the cyclobutane ring, which influences its reactivity and applications in synthesis.

Properties

IUPAC Name

methyl 1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(4-3-5-7)6(8)9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHPNCYVVJDMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602823
Record name Methyl 1-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75621-39-5
Record name Methyl 1-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 27 gm of isopropylcyclohexylamine in 200 ml of dry tetrahydrofuran (THF) was cooled to -20° C. under argon and treated with 115 ml of 1.6M n-butyl lithium in hexane. The solution was stirred for about 30 min. at -20° C. and then cooled to -70° C. A solution of 14 grams of methyl cyclobutane carboxylate in 100 ml of THF was added dropwise over a one hour period. After the addition was complete, the solution was allowed to warm to near 0° C. and 33 grams of methyl iodide was added rapidly. The reaction mixture was allowed to warm to room temperature and then was poured into a mixture of ether and 1N HCl. The organic layer was separated and combined with a subsequent ethyl acetate extraction of the aqueous layer. The combined organic extracts were washed with dilute sodium sulfite solution, twice with water and dried over sodium sulfate. The solvent was removed by distillation at atmospheric pressure, and the residue was distilled under reduced pressure to give 11.4 grams of methyl 1-methylcyclobutane carboxylate.
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27 g
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200 mL
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115 mL
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14 g
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100 mL
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33 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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